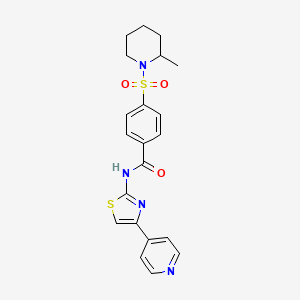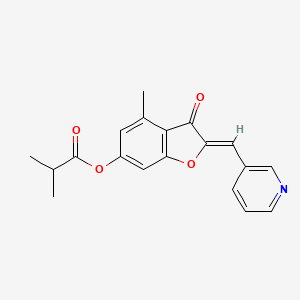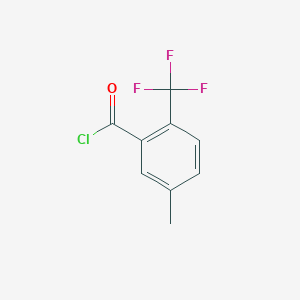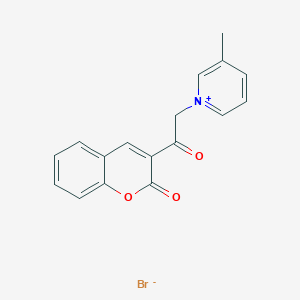![molecular formula C14H22N4O2S2 B2855412 N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 893148-45-3](/img/structure/B2855412.png)
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide” is a chemical compound with the molecular formula C14H22N4O2S2 and a molecular weight of 342.48. It has a complex structure that includes a cyclopentylamino group, a thiadiazol group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclopentylamino group, which is a five-membered ring with an amino group attached. It also contains a thiadiazol group, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Aplicaciones Científicas De Investigación
Enzyme Inhibition Applications
Compounds with the 1,3,4-thiadiazole moiety have been extensively studied for their inhibitory effects on carbonic anhydrase (CA) isozymes. For example, halogenated sulfonamides and aminobenzolamides, including those with 1,3,4-thiadiazole groups, have shown potent inhibition of tumor-associated isozyme CA IX, suggesting potential as antitumor agents (Ilies et al., 2003). This is particularly significant as CA IX is associated with various carcinomas and is a target for cancer therapy.
Antimicrobial and Antitubercular Activity
Derivatives of 1,3,4-thiadiazoles have also been explored for their antimicrobial properties. A study by Karabanovich et al. (2016) developed 1,3,4-thiadiazole derivatives as selective antitubercular agents, showing outstanding activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones (Karabanovich et al., 2016). These compounds exhibited selective antimycobacterial effects with minimal toxicity to mammalian cells, highlighting their potential in treating tuberculosis.
CNS Activity
Some 1,3,4-thiadiazole derivatives have been evaluated for their central nervous system (CNS) activity, showing promising antidepressant and anxiolytic effects. For instance, Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, some of which demonstrated efficacy comparable to reference drugs like Imipramine and Diazepam (Clerici et al., 2001). This suggests a potential application in the development of new therapeutic agents for mental health disorders.
Antitumor and Antiproliferative Agents
The structural motifs similar to N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide have been implicated in the design of antitumor and antiproliferative agents. For example, the development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles has shown promising antituberculosis and antiproliferative activities, highlighting the potential of such compounds in cancer therapy (Karabanovich et al., 2016).
Propiedades
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-9(2)7-11(19)16-13-17-18-14(22-13)21-8-12(20)15-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,15,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUIVNPHTOMSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2855331.png)


![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)


![1-(3-methoxypropyl)-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2855341.png)
![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)

![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)


